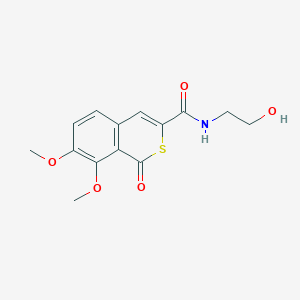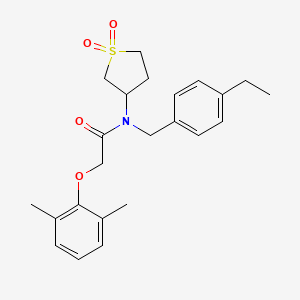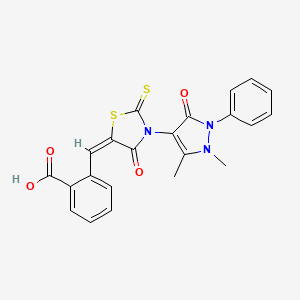![molecular formula C18H19NO3S2 B12136232 3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- CAS No. 2166611-13-6](/img/structure/B12136232.png)
3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-thiazolidineacetique, 5-[(2E)-2-methyl-3-phényl-2-propén-1-ylidène]-4-oxo-2-thioxo-, ester propylique, (5Z)- est un composé organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé est connu pour sa structure unique, qui comprend un cycle thiazolidine, ce qui en fait un sujet d'intérêt en chimie médicinale et en chimie organique synthétique.
Méthodes De Préparation
La synthèse de l'acide 3-thiazolidineacetique, 5-[(2E)-2-methyl-3-phényl-2-propén-1-ylidène]-4-oxo-2-thioxo-, ester propylique, (5Z)- implique plusieurs étapesLes conditions de réaction nécessitent souvent des catalyseurs spécifiques et des environnements contrôlés pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L'acide 3-thiazolidineacetique, 5-[(2E)-2-methyl-3-phényl-2-propén-1-ylidène]-4-oxo-2-thioxo-, ester propylique, (5Z)- a de nombreuses applications dans la recherche scientifique. En chimie, il est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. En biologie et en médecine, il a été étudié pour ses effets thérapeutiques potentiels, en particulier comme inhibiteur de l'aldose réductase, qui est utile dans le traitement de la neuropathie diabétique . De plus, sa structure unique en fait un composé précieux pour l'étude des interactions enzymatiques et des voies moléculaires .
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. En tant qu'inhibiteur de l'aldose réductase, il empêche la conversion du glucose en sorbitol, réduisant ainsi l'accumulation de sorbitol dans les tissus, ce qui est un problème courant dans les complications diabétiques. Cette inhibition est obtenue par la liaison du composé au site actif de l'enzyme, bloquant ainsi son activité .
Applications De Recherche Scientifique
3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)- has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly as an aldose reductase inhibitor, which is useful in the treatment of diabetic neuropathy . Additionally, its unique structure makes it a valuable compound for studying enzyme interactions and molecular pathways .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. As an aldose reductase inhibitor, it prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol in tissues, which is a common issue in diabetic complications. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its activity .
Comparaison Avec Des Composés Similaires
Des composés similaires à l'acide 3-thiazolidineacetique, 5-[(2E)-2-methyl-3-phényl-2-propén-1-ylidène]-4-oxo-2-thioxo-, ester propylique, (5Z)- comprennent d'autres dérivés de la thiazolidine tels que l'épalrestat et le zopolrestat. Ces composés fonctionnent également comme des inhibiteurs de l'aldose réductase, mais ils diffèrent par leurs structures spécifiques et leurs propriétés pharmacocinétiques. L'aspect unique de l'acide 3-thiazolidineacetique, 5-[(2E)-2-methyl-3-phényl-2-propén-1-ylidène]-4-oxo-2-thioxo-, ester propylique, (5Z)- réside dans son groupe ester spécifique, qui peut influencer sa solubilité et sa biodisponibilité .
Propriétés
Numéro CAS |
2166611-13-6 |
|---|---|
Formule moléculaire |
C18H19NO3S2 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
propyl 2-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C18H19NO3S2/c1-3-9-22-16(20)12-19-17(21)15(24-18(19)23)11-13(2)10-14-7-5-4-6-8-14/h4-8,10-11H,3,9,12H2,1-2H3/b13-10+,15-11- |
Clé InChI |
UWBTYJVTFNUEQR-RJSPBKBSSA-N |
SMILES isomérique |
CCCOC(=O)CN1C(=O)/C(=C/C(=C/C2=CC=CC=C2)/C)/SC1=S |
SMILES canonique |
CCCOC(=O)CN1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![5-Hydroxy-7,8-dimethyl-4-[4-(propan-2-yl)phenyl]naphtho[2,1-d][1,3]oxathiol-2-one](/img/structure/B12136168.png)
![N-(3-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12136186.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B12136197.png)

![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)

![1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)

![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
